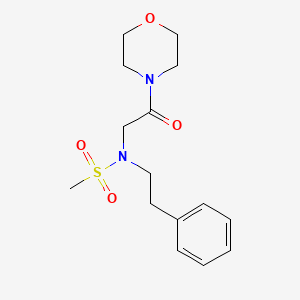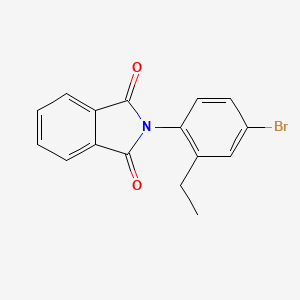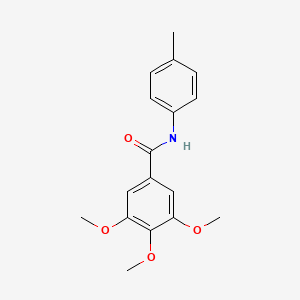
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine class. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of hallucinogens.
作用机制
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to be the primary target of hallucinogens. It binds to the receptor and activates it, leading to the activation of downstream signaling pathways that are responsible for the hallucinogenic effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought. It also increases heart rate, blood pressure, and body temperature. These effects are believed to be mediated by the activation of the 5-HT2A receptor and the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several advantages for lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. It also induces hallucinogenic effects that can be used to study the neural basis of perception and cognition. However, N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several limitations for lab experiments. It is a controlled substance that requires special permits to handle and use. It also has a short half-life and is rapidly metabolized, which makes it difficult to study its long-term effects.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide. One direction is to study its effects on other serotonin receptors and neurotransmitter systems. Another direction is to investigate its potential therapeutic uses, such as in the treatment of depression, anxiety, and addiction. Finally, more research is needed to understand the long-term effects of N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide on the brain and behavior.
合成方法
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide can be synthesized by reacting 2,4-dimethylaniline with 4-methoxy-2-methylbenzaldehyde, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity and yield of the product can be improved by recrystallization.
科学研究应用
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been used in scientific research to study the mechanism of action of hallucinogens. It acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to be the primary target of hallucinogens. N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-8-11-19(16(3)12-14)21-20(22)7-5-6-17-9-10-18(23-4)13-15(17)2/h8-13H,5-7H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCVBYWTNPTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)





![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)



